
Spectroscopic Profile of 2-Methoxy-6-
methylbenzaldehyde: An In-depth Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzaldehyde

Cat. No.: B112759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methoxy-6-methylbenzaldehyde, with the chemical formula C₉H₁₀O₂ and CAS number

54884-55-8, is an aromatic aldehyde of interest in various fields of chemical synthesis and drug

discovery.[1] Its structure, featuring a benzene ring substituted with a methoxy, a methyl, and

an aldehyde group, gives rise to a unique spectroscopic signature. A thorough understanding of

its spectral characteristics is paramount for its unambiguous identification, purity assessment,

and for tracking its transformations in chemical reactions. This guide provides a comprehensive

overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data for 2-Methoxy-6-methylbenzaldehyde, complete with detailed experimental protocols.

Spectroscopic Data
The following sections present the key spectroscopic data for 2-Methoxy-6-
methylbenzaldehyde in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.65 s 1H Aldehyde (-CHO)

7.40 t 1H Aromatic (Ar-H)

6.80 t 2H Aromatic (Ar-H)

3.90 s 3H Methoxy (-OCH₃)

2.60 s 3H Methyl (-CH₃)

¹³C NMR (Carbon-13) NMR Data

Note: Experimentally determined ¹³C NMR data for 2-Methoxy-6-methylbenzaldehyde is not

readily available in the searched literature. The following are predicted chemical shifts based

on computational models and analysis of similar structures.

Chemical Shift (δ) ppm Assignment

~192 Aldehyde (C=O)

~161 Aromatic (C-OCH₃)

~140 Aromatic (C-CH₃)

~135 Aromatic (C-H)

~128 Aromatic (C-CHO)

~124 Aromatic (C-H)

~110 Aromatic (C-H)

~56 Methoxy (-OCH₃)

~20 Methyl (-CH₃)

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

~2920 Medium C-H stretch (aliphatic)

~2850 Medium C-H stretch (aliphatic)

~2730 Weak C-H stretch (aldehyde)

~1700 Strong C=O stretch (aldehyde)

~1580 Medium C=C stretch (aromatic)

~1460 Medium C-H bend (aliphatic)

~1250 Strong C-O stretch (aryl ether)

~1080 Strong C-O stretch (aryl ether)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

m/z Relative Intensity (%) Proposed Fragment

150 High [M]⁺ (Molecular Ion)

149 High [M-H]⁺

121 Medium [M-CHO]⁺

106 Medium [M-CHO-CH₃]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

77 Medium [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-Methoxy-6-methylbenzaldehyde is

dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5

mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal

reference (δ 0.00 ppm).

Instrumentation: A 300 MHz or higher field NMR spectrometer is typically used.

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key

parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the

lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans

is required (typically 1024 or more). The spectral width is generally set from 0 to 220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid or liquid 2-
Methoxy-6-methylbenzaldehyde is placed directly onto the ATR crystal (e.g., diamond or

zinc selenide).

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR

accessory.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then brought into contact with the crystal, and the sample spectrum is acquired.

Typically, 16 to 32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-Methoxy-6-methylbenzaldehyde is prepared in a

volatile organic solvent such as dichloromethane or ethyl acetate.
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Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

electron ionization (EI) source.[1]

Gas Chromatography (GC) Method:

Injector Temperature: 250 °C

Carrier Gas: Helium

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp of

10 °C/min to 250 °C, held for 5 minutes.

Mass Spectrometry (MS) Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Source Temperature: 230 °C.

Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2-Methoxy-6-methylbenzaldehyde.
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Workflow for Spectroscopic Analysis of 2-Methoxy-6-methylbenzaldehyde
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Caption: Logical workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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